4-(Trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride
Description
Molecular Architecture
The molecular formula of 4-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride is C₆H₁₀ClF₃N₂O , with a molecular weight of 218.60 g/mol . Its IUPAC name, 4-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride, denotes a pyrrolidine ring substituted at the third carbon with a carboxamide group (-CONH₂) and at the fourth carbon with a trifluoromethyl (-CF₃) group, forming a hydrochloride salt (Fig. 1). The SMILES notation (C1C(C(CN1)C(F)(F)F)C(=O)N.Cl) highlights the connectivity: the pyrrolidine nitrogen is bonded to a -CF₃-bearing carbon (C4), while C3 hosts the carboxamide moiety.
The stereochemical configuration arises from two chiral centers at C3 and C4 of the pyrrolidine ring. While the specific stereoisomerism of this compound is not explicitly detailed in available data, the presence of multiple stereogenic carbons suggests potential for enantiomeric and diastereomeric forms. Such stereochemical diversity is critical in drug design, as protein targets often exhibit enantioselectivity. For instance, in analogous pyrrolidine derivatives, the R or S configuration at C3 or C4 has been shown to dictate binding modes to biological targets like estrogen receptors or retinoic acid-related orphan receptors.
Table 1: Structural Comparison of 4-(Trifluoromethyl)pyrrolidine-3-carboxamide Hydrochloride with Related Pyrrolidine Derivatives
Crystallographic Analysis and Conformational Dynamics
Although crystallographic data for 4-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride is not fully disclosed, insights can be inferred from related compounds. For example, X-ray analyses of methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride reveal a crystal lattice stabilized by hydrogen bonds between the carboxylate oxygen and adjacent molecules. Similarly, the hydrochloride salt of the target compound likely forms ionic interactions between the protonated pyrrolidine nitrogen and chloride ions, influencing its solid-state packing.
The pyrrolidine ring exhibits pseudorotation , a phenomenon where the ring adopts non-planar conformations to minimize steric strain. Substituents like -CF₃ and -CONH₂ induce distinct puckering modes. The electronegative -CF₃ group at C4 favors an endo envelope conformation, where the substituent occupies a pseudoaxial position, while the carboxamide at C3 may adopt either axial or equatorial orientations depending on intermolecular interactions. This conformational flexibility enables the molecule to explore diverse pharmacophore spaces, a hallmark of pyrrolidine-based therapeutics.
Properties
CAS No. |
1955492-71-3 |
|---|---|
Molecular Formula |
C6H10ClF3N2O |
Molecular Weight |
218.60 g/mol |
IUPAC Name |
4-(trifluoromethyl)pyrrolidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)4-2-11-1-3(4)5(10)12;/h3-4,11H,1-2H2,(H2,10,12);1H |
InChI Key |
CQLBVTREBYYYAO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)C(F)(F)F)C(=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Method Overview
This approach involves the synthesis of a pyrrolidine-3-carboxylic acid derivative bearing a trifluoromethyl group, followed by conversion to the corresponding amide and subsequent salt formation.
Key Steps
Preparation of 4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid:
This can be achieved through enantioselective hydrogenation of pyrrolidine precursors or via cyclization strategies starting from suitable amino acid derivatives or nitriles.Conversion to Carboxamide:
The acid is activated (e.g., using carbodiimides like EDC or DCC) and reacted with ammonia or primary amines to form the carboxamide.Formation of Hydrochloride Salt:
The free base is treated with hydrochloric acid (gas or aqueous solution) to yield the hydrochloride salt.
Representative Literature
- A patent (US8344161B2) describes a process for preparing pyrrolidine-3-carboxylic acids, emphasizing enantioselective hydrogenation and subsequent amidation, which can be adapted for trifluoromethyl derivatives (see section 3 below).
Reaction Scheme
Starting material: Pyrrolidine derivative with appropriate substituents
↓
Enantioselective hydrogenation or cyclization
↓
Formation of 4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid
↓
Activation (e.g., DCC, EDC)
↓
Reaction with ammonia or amines
↓
Formation of the carboxamide
↓
Treatment with HCl to produce the hydrochloride salt
Synthesis via Nucleophilic Substitution and Trifluoromethylation
Method Overview
This method involves constructing the pyrrolidine ring with the trifluoromethyl group introduced via nucleophilic aromatic substitution or trifluoromethylation of suitable precursors.
Key Steps
Preparation of a suitable pyrrolidine precursor:
For example, a halogenated pyrrolidine or pyrrolidine derivative.Trifluoromethylation:
Using reagents like Togni's reagent, Ruppert-Prakash reagent (TMS-CF3), or other electrophilic trifluoromethylating agents to introduce the CF3 group selectively at the 4-position.Carboxylation and Amidation:
The pyrrolidine ring is functionalized with a carboxylic acid group, followed by amidation as described above.
Supporting Data
- The process is analogous to methods described for similar trifluoromethylated pyrrolidine derivatives, which involve trifluoromethylation of amino or heterocyclic precursors under mild conditions.
Enantioselective Hydrogenation of Pyrrolidine Precursors (Most Validated Method)
Method Overview
This route is well-documented for synthesizing chiral pyrrolidine derivatives with high enantiomeric purity, especially relevant for pharmaceutical applications.
Step-by-step Process
Synthesis of a precursor:
Starting from a nitrile or imine intermediate, often derived from pyridine or pyridine derivatives.Enantioselective Hydrogenation:
Using chiral catalysts such as Rh, Ru, or Ir complexes with chiral ligands (e.g., BINAP, TsDPEN) under hydrogen atmosphere, selectively reducing the precursor to the pyrrolidine ring with the desired stereochemistry.Introduction of the Trifluoromethyl Group:
The CF3 group can be introduced either prior to or after ring formation, typically via nucleophilic trifluoromethylation of the precursor or via trifluoromethylated reagents.Carboxamide Formation:
Activation of the carboxylic acid intermediate followed by amidation.Salt Formation:
Treatment with hydrochloric acid to produce the hydrochloride salt.
Representative Data and Reaction Conditions
- Catalysts: Rhodium or Ruthenium complexes with chiral ligands.
- Conditions: Moderate temperatures (25–60°C), hydrogen pressure (1–10 atm), in solvents like ethanol or methanol.
- Yields: Typically high (70–90%) with enantiomeric excess >99%.
Advantages
- High stereoselectivity.
- Scalability for industrial synthesis.
- Compatibility with various functional groups, including trifluoromethyl.
Chemical Reaction Data Tables
Notes on Purification and Characterization
Purification:
Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatography (flash, preparative HPLC).Characterization: Confirmed via NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry. Enantiomeric purity assessed by chiral HPLC.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and carboxamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
While the specific compound "4-(Trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride" is not extensively detailed in the provided search results, related compounds and applications can be inferred based on the available information.
Potential Applications of Related Compounds
- (±)-trans-4-(4-Trifluoromethylphenyl)pyrrolidine-3-carboxylic acid hydrochloride:
- Pharmaceutical Development: This compound is a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders, enhancing drug efficacy .
- Material Science: It is valuable in developing advanced materials, including polymers and coatings requiring specific thermal and chemical resistance .
- Agricultural Chemistry: This chemical is explored for creating novel agrochemicals, contributing to more effective pest control solutions with reduced environmental impact .
- Biochemical Research: It is used in studies investigating receptor interactions, helping researchers understand complex biological systems and develop new therapeutic strategies .
- Trans (+/-) 4-(Trifluoromethyl)Pyrrolidine-3-Carboxylic Acid Methyl Ester Hydrochloride:
- Pharmaceutical Development: It serves as an important intermediate in synthesizing various pharmaceuticals, particularly in developing drugs targeting neurological disorders, because its trifluoromethyl group enhances metabolic stability .
- Agricultural Chemistry: It is used in formulating agrochemicals, providing improved efficacy in pest control products. The trifluoromethyl group contributes to higher lipophilicity, allowing better penetration into plant tissues .
- Material Science: This chemical is employed in developing advanced materials, such as polymers and coatings, where its properties can enhance durability and resistance to environmental degradation .
- Research Reagents: As a reagent, it is valuable in organic synthesis, particularly in creating complex molecules for research purposes, facilitating the exploration of new chemical pathways .
- 4-(Trifluoromethyl)pyrrolidine-3-carboxamide:
Role of Trifluoromethyl Group
- Metabolic Stability: The trifluoromethyl group enhances metabolic stability in pharmaceutical development .
- Lipophilicity: It contributes to higher lipophilicity in agrochemicals, allowing better penetration into plant tissues .
- Unique Properties: The trifluoromethyl group's unique properties make it valuable in developing advanced materials .
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the carboxamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a) Methyl (3R,4R)-4-(Trifluoromethyl)pyrrolidine-3-carboxylate Hydrochloride (PBXA3229-1)
- Structure : Replaces the carboxamide with a methyl carboxylate (-COOCH₃).
- Molecular Weight : ~247.67 g/mol (estimated).
b) [(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl]methanol Hydrochloride (PBXA3261-1)
- Structure : Substitutes carboxamide with a hydroxymethyl (-CH₂OH) group.
- Impact: The polar hydroxyl group may improve solubility but reduce blood-brain barrier penetration. The absence of a hydrogen-bond donor (vs. carboxamide) could alter binding interactions .
c) (3R,4R)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic Acid Hydrochloride
- Structure : Attaches a 2-(trifluoromethyl)phenyl group to the pyrrolidine.
- However, increased molecular weight (~295.69 g/mol) may reduce solubility .
d) 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride
- Structure: Features a phenoxy (-O-C₆H₄-CF₃) substituent instead of carboxamide.
Physicochemical Properties
Biological Activity
4-(Trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride is a chiral compound characterized by a trifluoromethyl group attached to a pyrrolidine ring. This structural feature significantly influences its chemical properties and biological activities. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in modulating various biological targets.
The molecular formula of 4-(Trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride indicates the presence of three fluorine atoms, which enhance lipophilicity and metabolic stability. This stability is crucial for improving the pharmacokinetic properties of drugs, making compounds with trifluoromethyl groups attractive candidates for drug development.
The biological activity of 4-(Trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, potentially leading to significant biological effects. For instance, studies have shown that similar compounds can inhibit various enzymes involved in metabolic pathways, contributing to their therapeutic potential .
Pharmacological Effects
Research indicates that compounds similar to 4-(Trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride exhibit notable pharmacological effects:
- Anti-inflammatory Activity : Some pyrrolidine derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For example, certain analogs showed IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM .
- Antimalarial Properties : A related class of pyrrolidines has been evaluated for their antimalarial efficacy, showing promising results in mouse models with effective doses around 30 mg/kg/day .
- Neuroactive Effects : Compounds with similar structures have been explored for their interactions with neuropeptide systems, indicating potential roles in stress response and appetite control .
Structure-Activity Relationship (SAR)
The SAR studies highlight the significance of the trifluoromethyl group and other substituents on the pyrrolidine ring. Variations in these groups can lead to substantial changes in biological activity. For instance, modifications that enhance lipophilicity or steric factors can improve binding affinity and selectivity towards specific targets .
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| 4-(Trifluoromethyl)pyrrolidine-3-carboxamide | COX-1 | 19.45 ± 0.07 | Inhibitory activity observed |
| 4-(Trifluoromethyl)pyrrolidine-3-carboxamide | COX-2 | 31.4 ± 0.12 | Significant anti-inflammatory potential |
| Related pyrrolidine derivative | TRPV1 receptor | ≤ 1 | High affinity antagonist activity |
Case Studies
- Anti-inflammatory Studies : In a study evaluating various pyrrolidine derivatives, compounds were tested for their ability to suppress COX enzyme activity. The results indicated that certain derivatives exhibited comparable potency to established anti-inflammatory drugs like celecoxib, suggesting a viable therapeutic application for these compounds .
- Antimalarial Efficacy : A series of pyrrolidine derivatives were screened for antimalarial activity, revealing that some compounds showed significant efficacy in mouse models, supporting further development as potential treatments for malaria .
Q & A
Q. What are the optimal synthetic routes for 4-(Trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride, and how can reaction yields be improved?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically evaluate variables such as temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical parameters, while response surface methodology (RSM) optimizes conditions . Incorporate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible intermediates and transition states, reducing trial-and-error experimentation .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : Use NMR to confirm trifluoromethyl group integration and -NMR to resolve pyrrolidine ring protons.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns (e.g., loss of HCl) .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen bonding motifs, particularly for hydrochloride salts .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer : Screen co-solvents (e.g., DMSO-water mixtures) or employ salt metathesis to exchange the hydrochloride counterion with more soluble anions (e.g., acetate). Stability under assay conditions should be monitored via HPLC with UV detection at 210–260 nm .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies or DFT calculations to probe transition states. For example, substituent effects on the pyrrolidine ring’s carboxamide group can be modeled using B3LYP/6-31G(d) to predict regioselectivity . Experimental validation via trapping of intermediates (e.g., using MS/MS) is recommended .
Q. How can computational modeling guide the design of analogs with enhanced bioactivity?
- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to assess binding affinity to target receptors. Pharmacophore mapping of the trifluoromethyl and carboxamide groups can prioritize analogs. Validate predictions with in vitro binding assays (e.g., radioligand displacement) and correlate results with computed electrostatic potential surfaces .
Q. What strategies mitigate hygroscopicity-induced degradation during storage?
- Methodological Answer : Conduct dynamic vapor sorption (DVS) analysis to quantify moisture uptake. Lyophilization or storage under inert gas (e.g., argon) with desiccants (e.g., molecular sieves) improves stability. Solid-state NMR or PXRD monitors polymorphic transitions over time .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line, buffer pH). Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement. Meta-analysis of dose-response curves and Hill slopes can identify outliers due to assay interference (e.g., compound aggregation) .
Safety and Compliance
Q. What protocols ensure safe handling of hazardous byproducts during synthesis?
- Methodological Answer : Implement real-time gas monitoring for volatile intermediates (e.g., chlorinated solvents). Quench reactive byproducts (e.g., acyl chlorides) with aqueous bicarbonate, followed by solid-phase extraction for waste segregation. Compliance with institutional Chemical Hygiene Plans is mandatory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
